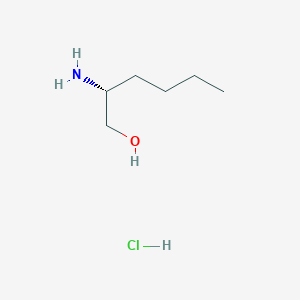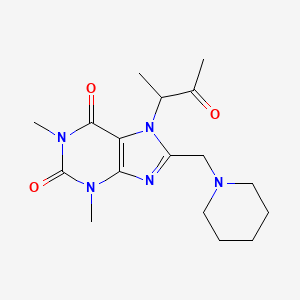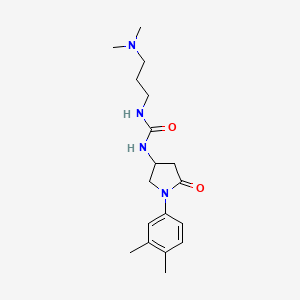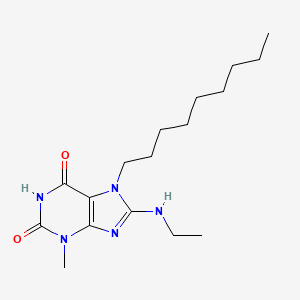![molecular formula C21H26FN3O B2531159 N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide CAS No. 303151-20-4](/img/structure/B2531159.png)
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide is a compound that belongs to a class of chemicals known for their potential pharmacological properties. The structure of this compound suggests that it may interact with various biological targets, such as receptors and enzymes, which could make it relevant for therapeutic applications. The presence of the fluorophenyl group and the piperazine moiety indicates that the compound might exhibit affinity towards certain receptor subtypes, potentially influencing neurotransmitter systems.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, compounds with similar structures have been synthesized by reacting substituted anilines with acyl chlorides in an aqueous basic medium, followed by coupling with substituted piperazines in a polar aprotic medium . Another approach involves the transformation of methyl isobutyryl acetate into a pentanamide derivative, followed by a Knoevenagel condensation and a Stetter reaction to introduce the fluorophenyl group . These methods highlight the importance of the amide linkage and the ability to introduce various substituents to tailor the compound's properties.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a piperazine ring, which is a common feature in many pharmacologically active compounds. The fluorophenyl group is a significant pharmacophore, often associated with increased binding affinity and metabolic stability . The amide linkage is another critical feature, as it can influence the compound's binding selectivity and overall biological activity .
Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from related compounds. The amide bond is typically stable under physiological conditions, but it can be modified or hydrolyzed under specific conditions to alter the compound's properties . The fluorophenyl group may participate in various chemical reactions, such as halogenation or Suzuki coupling, which can be utilized to synthesize analogs with modified biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely include moderate solubility in organic solvents, given the presence of both polar (amide) and nonpolar (fluorophenyl) groups. The compound's melting point, boiling point, and stability would depend on the specific substituents and the overall molecular conformation. The presence of the fluorine atom could enhance the lipophilicity and bioavailability of the compound, potentially affecting its pharmacokinetic profile .
科学的研究の応用
Synthesis Methodologies
A key intermediate in synthesizing compounds like Fluspirilen and Penfluridol, which contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety, involves rhodium-catalyzed hydroformylation. This process demonstrates the complexity and precision required in synthesizing compounds with potential neuroleptic properties (Botteghi et al., 2001).
Potential Therapeutic Applications
Neuroleptic Agents
Compounds like Fluspirilen and Penfluridol, synthesized through complex organic reactions, are explored for their neuroleptic (antipsychotic) properties. Their synthesis involves key steps like rhodium-catalyzed hydroformylation, highlighting the intricate process of developing neuroleptic agents (Botteghi et al., 2001).
Motilin Receptor Agonists
N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, a compound structurally related to the one , has been identified as a novel small molecule motilin receptor agonist. It demonstrates potent agonist activity, which could lead to therapeutic applications in gastrointestinal motility disorders (Westaway et al., 2009).
Pharmacological Profiles
5-HT6 Receptor Antagonists
N-(2,5-Dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) is a potent inhibitor with high selectivity for the 5-HT6 receptor, offering insights into designing compounds for specific receptor targeting, potentially useful in treating neurological conditions (Stean et al., 2002).
Anticonvulsant Properties
The research on (+/-)-p-fluoro-phenyl alcohol amides demonstrated that incorporating a fluorine atom increases the potency and duration of anticonvulsant activity, providing a pathway for developing new anticonvulsant drugs (Carvajal-Sandoval et al., 1998).
特性
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-2-3-4-21(26)23-18-7-11-20(12-8-18)25-15-13-24(14-16-25)19-9-5-17(22)6-10-19/h5-12H,2-4,13-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWKQLCFGOAPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)

![7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2531081.png)




![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)

![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)
![5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2531094.png)
![(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2531096.png)
![N-(3-acetylphenyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2531097.png)
